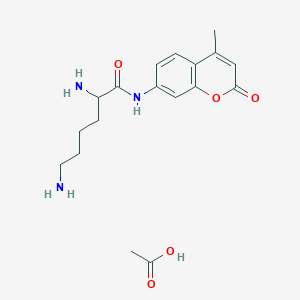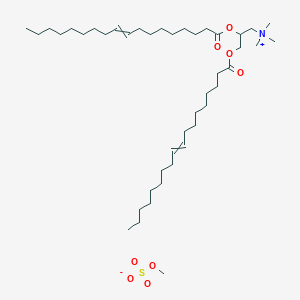
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate is a synthetic phospholipid compound commonly used in scientific research. It is known for its role in the formation of liposomes and its applications in drug delivery systems. The compound is characterized by its cationic nature, which allows it to interact with negatively charged molecules such as DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate involves the esterification of glycerol with octadec-9-enoic acid, followed by the quaternization of the resulting diester with trimethylamine. The final product is obtained by reacting the quaternized compound with methyl sulfate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds, resulting in a saturated derivative.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems for targeted therapy.
Industry: Applied in the formulation of cosmetics and personal care products due to its surfactant properties
Wirkmechanismus
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and RNA. This interaction facilitates the formation of lipoplexes, which can be used for gene delivery. The molecular targets include cell membranes and nucleic acids, and the pathways involved include endocytosis and intracellular trafficking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (chloride salt): Similar in structure but with chloride as the counterion.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid used in liposome formation.
1,2-Dioleoyl-3-dimethylammonium-propane: A derivative with dimethylammonium instead of trimethylammonium.
Uniqueness
2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate is unique due to its specific combination of octadec-9-enoyloxy groups and trimethylammonium functionality, which provides distinct physicochemical properties and biological activity. Its methyl sulfate counterion also contributes to its unique solubility and reactivity characteristics .
Eigenschaften
Molekularformel |
C43H83NO8S |
|---|---|
Molekulargewicht |
774.2 g/mol |
IUPAC-Name |
2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
RSMRWWHFJMENJH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


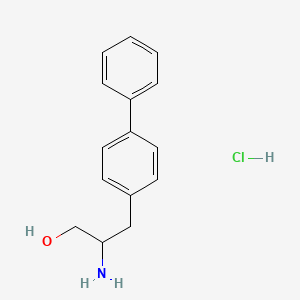
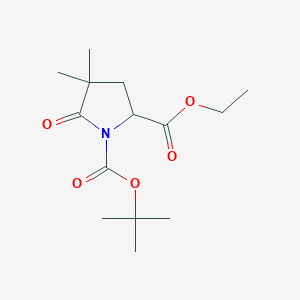
![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)
![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)

![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)
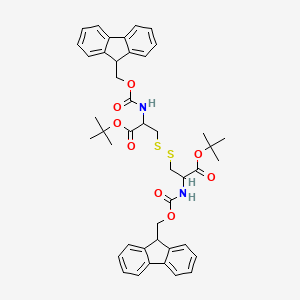
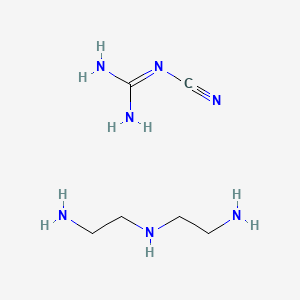


![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)
